The first paper discusses the synthesis and in vitro cytotoxicity of 4-(halogenoanilino)-6-bromoquinazolines and their derivatives, which are evaluated as potential inhibitors of EGFR-TK1. The presence of a 4-fluorophenyl group in these compounds was associated with increased cytotoxicity against HeLa cells, suggesting that halogen substitution can significantly impact biological activity. The molecular docking model indicated that these compounds bind well to the EGFR region, which is crucial for their inhibitory effect1.
The second paper investigates the antifungal mechanism of a bromophenyl derivative against Candida albicans2. Flow cytometry analysis revealed that the compound damages the cell membrane of C. albicans, leading to fungicidal activity. This suggests that halogenated compounds like 4-Bromo-6-fluoroindan-1-one could potentially disrupt cell membrane integrity as part of their mechanism of action2.
The third paper identifies 4-amino-4-deoxychorismate synthase as the molecular target for the antimicrobial action of (6S)-6-fluoroshikimate3. The study provides evidence that fluorinated compounds can inhibit essential enzymes in microbial metabolic pathways, leading to antimicrobial effects. This implies that 4-Bromo-6-fluoroindan-1-one may also act through the inhibition of key enzymes3.
The cytotoxic properties of halogenated quinazolines against cancer cells suggest that 4-Bromo-6-fluoroindan-1-one could be explored as a potential anticancer agent, particularly in targeting EGFR-TK in cancer cells1. The antifungal activity of bromophenyl derivatives indicates a possible application of 4-Bromo-6-fluoroindan-1-one in developing new antifungal drugs2. Lastly, the inhibition of microbial enzymes by fluorinated compounds points to the potential use of 4-Bromo-6-fluoroindan-1-one in creating novel antimicrobial agents3.
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5